molecular formula C17H12N2O5 B12569826 5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]- CAS No. 299438-93-0

5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]-

Cat. No.: B12569826
CAS No.: 299438-93-0
M. Wt: 324.29 g/mol
InChI Key: XOMPXKBZFFGJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]- is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a 5-membered oxazolone ring fused with methoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]- typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method involves the reaction of 3-methoxybenzaldehyde with 3-nitrobenzylamine under acidic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired oxazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazolones with various functional groups.

Scientific Research Applications

5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5(4H)-Oxazolone, 2-phenyl-4-[(3-nitrophenyl)methylene]-
  • 5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(4-nitrophenyl)methylene]-
  • 5(4H)-Oxazolone, 2-(4-methoxyphenyl)-4-[(3-nitrophenyl)methylene]-

Uniqueness

5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]- is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

299438-93-0

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12N2O5/c1-23-14-7-3-5-12(10-14)16-18-15(17(20)24-16)9-11-4-2-6-13(8-11)19(21)22/h2-10H,1H3

InChI Key

XOMPXKBZFFGJMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.